

# Preclinical Pharmacology of NDI-101150: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

NDI-101150 is a novel, orally bioavailable, small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of immune cell function.[1][2][3] Preclinical data demonstrate that NDI-101150 is a potent and highly selective inhibitor of HPK1, exhibiting single-digit nanomolar potency.[4] By inhibiting HPK1, NDI-101150 enhances the activation and function of multiple immune cell types, including T cells, B cells, and dendritic cells, leading to robust anti-tumor immunity in various syngeneic mouse models. [2][5][6] This document provides a comprehensive overview of the preclinical pharmacology of NDI-101150, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies.

## **Mechanism of Action**

**NDI-101150** is an ATP-competitive inhibitor of HPK1 (also known as MAP4K1).[7] HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the plasma membrane and, following a series of phosphorylation events, phosphorylates the adaptor protein SLP76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[7] This phosphorylation of SLP76 leads to the downstream dampening of T-cell activation signals. **NDI-101150** blocks this phosphorylation event, thereby sustaining T-cell activation.[5] Similarly, HPK1 negatively regulates B-cell and dendritic cell function, and its inhibition by **NDI-101150** enhances their respective activities.[3][5][8]



# **Signaling Pathway**

The signaling pathway modulated by **NDI-101150** is depicted below. Inhibition of HPK1 by **NDI-101150** prevents the phosphorylation of SLP76 in T cells and BLNK in B cells, leading to enhanced immune cell activation.





Click to download full resolution via product page

Caption: HPK1 negatively regulates T and B cell signaling.

# **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from preclinical studies of **NDI-101150**.

**Table 1: In Vitro Potency and Selectivity** 

| Parameter                   | Value                                | Cell Line/System     | Reference |
|-----------------------------|--------------------------------------|----------------------|-----------|
| HPK1 Enzymatic IC50         | Single-digit nM                      | Biochemical Assay    | [4]       |
| HPK1 Biochemical            | < 1 nM                               | Biochemical Assay    | [7]       |
| HPK1 IC50                   | 0.7 nM                               | Biochemical Assay    | [9]       |
| pSLP-76 Inhibition<br>IC50  | 41 nM                                | Human Jurkat T-cells | [5]       |
| MAP4K Family<br>Selectivity | >300-fold vs. other<br>MAP4K kinases | Biochemical Assays   | [4]       |
| GLK Selectivity             | 377-fold                             | Biochemical Assay    | [9]       |
| hERG IC50                   | 2800 nM                              | hERG Assay           | [9]       |

## **Table 2: In Vivo Efficacy in Syngeneic Mouse Models**



| Mouse<br>Model               | Treatment                                                 | Tumor<br>Growth<br>Inhibition<br>(TGI) | Complete<br>Regression<br>s | Re-<br>challenge<br>Response | Reference |
|------------------------------|-----------------------------------------------------------|----------------------------------------|-----------------------------|------------------------------|-----------|
| EMT-6<br>(Breast<br>Cancer)  | NDI-101150<br>(75 mg/kg,<br>p.o., QD)                     | ~70%                                   | 7/10 mice                   | 100% tumor rejection         | [4][5]    |
| EMT-6<br>(Breast<br>Cancer)  | NDI-101150                                                | 85%                                    | 7/10 mice                   | 100% tumor rejection         | [4][10]   |
| CT26 (Colon<br>Cancer)       | NDI-101150                                                | 50%                                    | Not specified               | Not specified                | [4]       |
| CT26 (Colon<br>Cancer)       | NDI-101150<br>(75 mg/kg<br>and 150<br>mg/kg, p.o.,<br>QD) | ~40%                                   | Not specified               | Not specified                | [5]       |
| A20<br>(Lymphoma)            | NDI-101150                                                | Response observed                      | Not specified               | Not specified                | [7]       |
| Hepa1-6<br>(Liver<br>Cancer) | NDI-101150                                                | Response<br>observed                   | Not specified               | Not specified                | [7]       |

**Table 3: Pharmacokinetics** 

| Species | Half-life (t1/2) | Reference |
|---------|------------------|-----------|
| Mice    | 1.1 h            | [9]       |
| Rats    | 3 h              | [9]       |
| Monkeys | 6.1 h            | [9]       |
| Dogs    | 6.8 h            | [9]       |



# Experimental Protocols General Experimental Workflow

The preclinical evaluation of **NDI-101150** followed a systematic workflow from initial biochemical characterization to in vivo efficacy studies.

### Preclinical Evaluation Workflow for NDI-101150



Click to download full resolution via product page

Caption: A streamlined workflow for preclinical assessment.

## **Detailed Methodologies**



4.2.1. Biochemical Kinase Assays Biochemical and biophysical assays were employed to determine the potency and selectivity of **NDI-101150**.[11] The enzymatic IC50 was determined against HPK1 and other kinases, including members of the MAP4K family, to establish selectivity.[4] These assays typically involve incubating the purified kinase with a substrate and ATP, in the presence of varying concentrations of the inhibitor. Kinase activity is then measured, often through luminescence or fluorescence-based methods.

#### 4.2.2. Cell-Based Assays

- pSLP-76 Inhibition Assay: Human Jurkat T-cells or peripheral blood mononuclear cells
  (PBMCs) were treated with NDI-101150 followed by stimulation with anti-CD3.[5] The
  phosphorylation of SLP76 at serine 376, a direct substrate of HPK1, was measured by flow
  cytometry to determine the cellular potency of NDI-101150.[5][11]
- T-Cell Activation Assays: Purified human CD4+ and CD8+ T cells were stimulated with anti-CD3/CD28 in the presence of NDI-101150.[6][12] T-cell activation was assessed by measuring the secretion of pro-inflammatory cytokines such as IL-2 and IFN-y using methods like ELISA or Meso Scale Discovery (MSD) assays.[6][11]
- B-Cell Activation Assays: Purified human CD19+ B-cells were stimulated in the presence of NDI-101150. B-cell activation was evaluated by measuring the expression of activation markers like CD69 via flow cytometry, IgG secretion by ELISA, and proliferation using assays like CellTiter-Glo®.[4][11]
- Dendritic Cell (DC) Activation Assays: Bone marrow-derived dendritic cells (BMDCs) were stimulated with lipopolysaccharide (LPS) in the presence of NDI-101150.[6] DC activation was assessed by measuring cytokine secretion and the upregulation of co-stimulatory molecules like CD80, CD86, and CD40 via flow cytometry.[6]

#### 4.2.3. In Vivo Syngeneic Mouse Models

- Tumor Implantation: Syngeneic tumor cells (e.g., EMT-6 or CT26) were implanted subcutaneously into immunocompetent mice.[5][6]
- Treatment: Once tumors were established and palpable, mice were treated orally with NDI-101150 or vehicle control, typically on a once-daily schedule.[5]



- Efficacy Assessment: Tumor volumes were measured regularly using calipers. The primary endpoint was tumor growth inhibition (TGI).[4][5] In some studies, complete tumor regressions were monitored.[4]
- Re-challenge Studies: Mice that exhibited complete tumor regression were re-challenged with the same tumor cells on the opposite flank to assess for the establishment of immune memory.[4][10]
- Immunophenotyping: Tumors, spleens, and lymph nodes were harvested from a subset of animals to analyze the immune cell infiltrate by flow cytometry and immunofluorescence.[4]
   [6]
- 4.2.4. Pharmacokinetic Studies **NDI-101150** was administered to various animal species (mice, rats, monkeys, dogs) to determine its pharmacokinetic profile, including half-life.[9] Plasma concentrations of the compound were measured at different time points post-dosing.
- 4.2.5. Pharmacodynamic Biomarker Analysis The in vivo activity of **NDI-101150** was confirmed by measuring the inhibition of pSLP76 in splenocytes from treated mice following ex vivo stimulation with anti-CD3/28.[5][13]

## **Preclinical Safety and Tolerability**

**NDI-101150** demonstrated a good in vitro safety profile, with no significant CYP inhibition and a high IC50 value against the hERG channel, suggesting a low potential for cardiac toxicity.[9] In vivo, the compound was generally well-tolerated at efficacious doses in preclinical models.

## Conclusion

The preclinical data for **NDI-101150** strongly support its development as a novel immuno-oncology agent. Its potent and selective inhibition of HPK1 leads to the broad activation of multiple immune cell types, resulting in significant anti-tumor efficacy in various preclinical models. The observed establishment of a durable immune memory response is particularly promising. These findings provide a solid rationale for the ongoing clinical investigation of **NDI-101150** in patients with advanced solid tumors.[1][4]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. onclive.com [onclive.com]
- 2. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibitors for cancer immunotherapy and associated biomarkers the current status PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO24: Nimbus Plots Path for Next-Gen IO Therapies with Strong Early HPK1 Blocker Data BioSpace [biospace.com]
- 9. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. nimbustx.com [nimbustx.com]
- 12. nimbustx.com [nimbustx.com]
- 13. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Preclinical Pharmacology of NDI-101150: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613597#preclinical-pharmacology-of-ndi-101150]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com